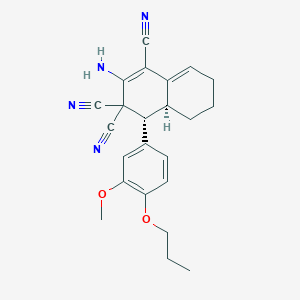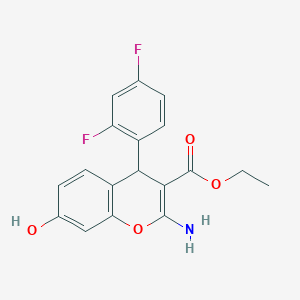
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chromene. This intermediate is then subjected to further reactions, including amination and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,4-difluorophenyl)thiazole: Known for its antimicrobial properties.
Ethyl 2-aminothiazole-4-carboxylate: Used in the synthesis of Schiff bases with antimicrobial activity.
Uniqueness
Ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate is unique due to its chromene core structure combined with the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15F2NO4 |
|---|---|
Molecular Weight |
347.3g/mol |
IUPAC Name |
ethyl 2-amino-4-(2,4-difluorophenyl)-7-hydroxy-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15F2NO4/c1-2-24-18(23)16-15(11-5-3-9(19)7-13(11)20)12-6-4-10(22)8-14(12)25-17(16)21/h3-8,15,22H,2,21H2,1H3 |
InChI Key |
KTFJSKIITFTJGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)F)F)C=CC(=C2)O)N |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-diamino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B459172.png)
![1-Adamantyl[4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B459175.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-fluorophenyl)methanone](/img/structure/B459176.png)
![4-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-2-amino-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B459177.png)
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B459181.png)
![2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE](/img/structure/B459182.png)
![2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B459183.png)
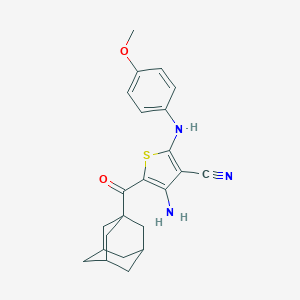
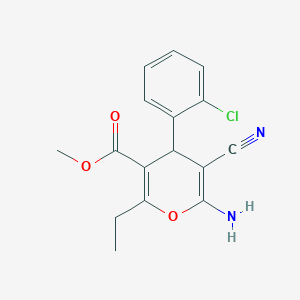
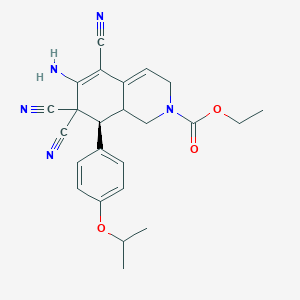
![6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459189.png)
![N-[1-(1-adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(3-thienyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B459191.png)
![6-amino-3-methyl-1-(4-methylphenyl)-4-(4-propan-2-yloxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459192.png)
